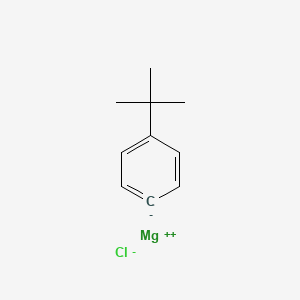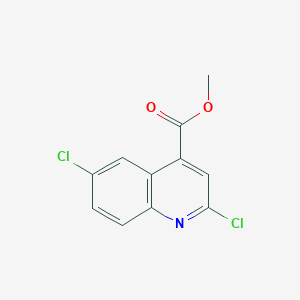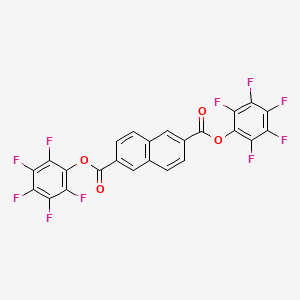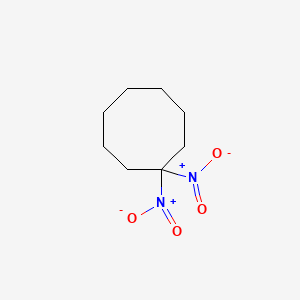
1,1-Dinitrocyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dinitrocyclooctane is an organic compound characterized by a cyclooctane ring with two nitro groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dinitrocyclooctane typically involves the nitration of cyclooctane derivatives. One common method is the reaction of cyclooctane with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to ensure the selective formation of the dinitro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These methods aim to optimize yield and purity while minimizing the formation of by-products. The use of advanced catalysts and reaction monitoring techniques is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dinitrocyclooctane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitrate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclooctane derivatives depending on the reagents used.
Scientific Research Applications
1,1-Dinitrocyclooctane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dinitrocyclooctane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including electron transfer processes and the formation of reactive intermediates. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Dinitrocyclohexane: Similar structure but with a six-membered ring.
1,1-Dinitrocyclopentane: Similar structure but with a five-membered ring.
1,1-Dinitrocyclodecane: Similar structure but with a ten-membered ring.
Uniqueness
1,1-Dinitrocyclooctane is unique due to its eight-membered ring, which imparts distinct steric and electronic properties compared to its smaller or larger ring analogs
Properties
CAS No. |
688314-74-1 |
|---|---|
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1,1-dinitrocyclooctane |
InChI |
InChI=1S/C8H14N2O4/c11-9(12)8(10(13)14)6-4-2-1-3-5-7-8/h1-7H2 |
InChI Key |
SSKTTWSNRKFYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


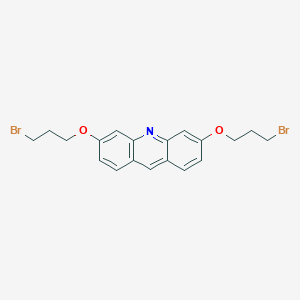
![2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate](/img/structure/B12515241.png)
![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
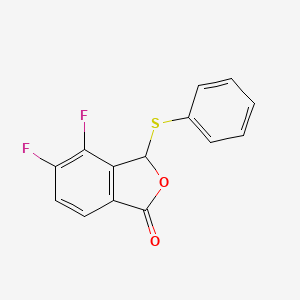
![7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12515280.png)
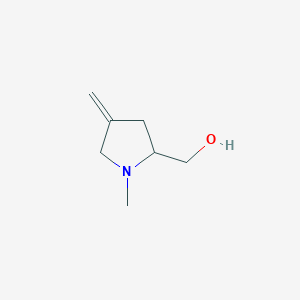
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)

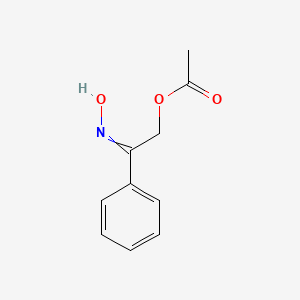
![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
